N-(Azepan-4-yl)-N-(pyrimidin-5-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Azepan-4-yl)-N-(pyrimidin-5-ylmethyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a unique structure with an azepane ring and a pyrimidine moiety, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Azepan-4-yl)-N-(pyrimidin-5-ylmethyl)acetamide typically involves the reaction of azepane derivatives with pyrimidine-based intermediates. Common synthetic routes may include:
Amidation Reaction: Reacting azepane with acetic anhydride in the presence of a base to form the acetamide.
N-Alkylation: Using pyrimidine-5-carbaldehyde or pyrimidine-5-methylamine as starting materials to introduce the pyrimidine moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(Azepan-4-yl)-N-(pyrimidin-5-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azepane or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N-(Azepan-4-yl)-N-(pyrimidin-5-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. This may include:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Interference: Affecting biochemical pathways involved in cell growth, proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(Azepan-4-yl)-N-(pyrimidin-2-ylmethyl)acetamide
- N-(Azepan-4-yl)-N-(pyrimidin-4-ylmethyl)acetamide
- N-(Azepan-4-yl)-N-(pyrimidin-6-ylmethyl)acetamide
Uniqueness
N-(Azepan-4-yl)-N-(pyrimidin-5-ylmethyl)acetamide is unique due to its specific substitution pattern on the pyrimidine ring, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C13H20N4O |
---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
N-(azepan-4-yl)-N-(pyrimidin-5-ylmethyl)acetamide |
InChI |
InChI=1S/C13H20N4O/c1-11(18)17(9-12-7-15-10-16-8-12)13-3-2-5-14-6-4-13/h7-8,10,13-14H,2-6,9H2,1H3 |
InChI Key |
RSNPRSDXXOKZLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CC1=CN=CN=C1)C2CCCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.